molecular formula C7H6N2O2 B8370085 2-Amino-5-nitroso-2,4,6-cycloheptatrien-1-one

2-Amino-5-nitroso-2,4,6-cycloheptatrien-1-one

Cat. No. B8370085
M. Wt: 150.13 g/mol
InChI Key: ODFZGLIAPTXNMZ-UHFFFAOYSA-N
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Patent
US04057556

Procedure details

Conc. ammonium hydroxide solution (50 ml) is added dropwise to a suspension of 2-hydroxy-5-nitroso-2,4,6-cycloheptatrien-1-one [10 g, described by T. Nozoe et al., Sci. Repts. Tohoku Univ., 35, 274-82 (1952), (CA 47 329la)] collected and washed with water then acetone to give 2-amino-5-nitroso-2,4,6-cycloheptatrien-1-one.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3](=O)[CH:4]=[CH:5][C:6]([N:9]=[O:10])=[CH:7][CH:8]=1.[OH-].[NH4+:13]>>[NH2:13][C:3]1[C:2](=[O:1])[CH:8]=[CH:7][C:6]([N:9]=[O:10])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C(C=CC(=CC1)N=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
NC=1C(C=CC(=CC1)N=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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